2-[4-Amino-6-(methylthio)-1,3,5-triazin-2-yl]thiophene-3-carboxylic acid
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Overview
Description
2-[4-Amino-6-(methylthio)-1,3,5-triazin-2-yl]thiophene-3-carboxylic acid is a complex organic compound that features a triazine ring and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Amino-6-(methylthio)-1,3,5-triazin-2-yl]thiophene-3-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the triazine ring, followed by the introduction of the thiophene ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For example, the synthesis might involve the use of methanesulfonic acid under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-[4-Amino-6-(methylthio)-1,3,5-triazin-2-yl]thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
2-[4-Amino-6-(methylthio)-1,3,5-triazin-2-yl]thiophene-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials with unique properties, such as conductive polymers.
Mechanism of Action
The mechanism of action of 2-[4-Amino-6-(methylthio)-1,3,5-triazin-2-yl]thiophene-3-carboxylic acid involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The pathways involved often include the inhibition of DNA synthesis or the disruption of cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-Amino-6-(methylthio)-1,3,5-triazin-2-yl]benzoic acid
- 2-[4-Amino-6-(methylthio)-1,3,5-triazin-2-yl]pyridine-3-carboxylic acid
Uniqueness
What sets 2-[4-Amino-6-(methylthio)-1,3,5-triazin-2-yl]thiophene-3-carboxylic acid apart from similar compounds is its unique combination of the triazine and thiophene rings. This structure provides distinct electronic properties and reactivity, making it particularly useful in applications requiring specific molecular interactions and stability.
Properties
IUPAC Name |
2-(4-amino-6-methylsulfanyl-1,3,5-triazin-2-yl)thiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2S2/c1-16-9-12-6(11-8(10)13-9)5-4(7(14)15)2-3-17-5/h2-3H,1H3,(H,14,15)(H2,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZDIYHHIMYLDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC(=N1)N)C2=C(C=CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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